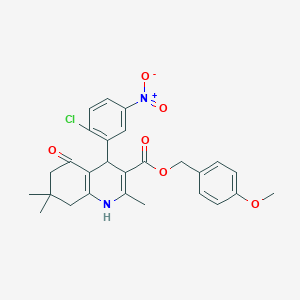![molecular formula C12H17NO2S B5121659 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B5121659.png)
2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine is a synthetic compound that belongs to the family of morpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery research.
Mécanisme D'action
The exact mechanism of action of 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine is not fully understood. However, it has been proposed that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that the compound may interfere with the DNA replication and repair process, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine has been shown to have significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine in lab experiments is its potent anticancer activity against various cancer cell lines. The compound has also been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, the compound has certain limitations, such as its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine. One potential direction is to investigate the compound's mechanism of action in more detail, to better understand its anticancer and anti-inflammatory properties. Another direction is to explore the compound's potential use in combination therapy, to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to evaluate the compound's toxicity and pharmacokinetics, to determine its suitability for clinical use.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine involves the reaction of 2,6-dimethylmorpholine with 5-methyl-2-thiophenecarboxylic acid chloride in the presence of a base. The reaction yields the desired product, which can be purified by column chromatography. The purity and identity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2,6-dimethyl-4-[(5-methyl-2-thienyl)carbonyl]morpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-6-13(7-9(2)15-8)12(14)11-5-4-10(3)16-11/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWNIWNCLQCTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)(5-methylthiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-sec-butylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5121590.png)

![1-cyclohexyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5121606.png)
![2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide](/img/structure/B5121610.png)
![4-bromo-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5121617.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121623.png)
![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5121640.png)

![N-[3-(dipropylamino)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5121651.png)
![ethyl (5-{[5-(4-bromophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5121666.png)
![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5121684.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide](/img/structure/B5121696.png)